Biochemical CETP Inhibition Potency: BMS-795311 vs. Torcetrapib, Anacetrapib, Evacetrapib, and Dalcetrapib
BMS-795311 inhibits CETP in a scintillation proximity assay (SPA) with an IC50 of 3.8–4 nM, demonstrating sub-nanomolar potency [1]. This represents a 9.7-fold improvement in potency relative to torcetrapib (IC50 37 nM) and is approximately 2.1-fold more potent than anacetrapib (IC50 7.9 nM) under comparable recombinant human CETP assay conditions . While evacetrapib exhibits a reported IC50 of 5.5 nM, BMS-795311's 3.8 nM value confers a 1.45-fold potency advantage . Notably, dalcetrapib is over 50-fold weaker, with an IC50 of 0.2 µM .
| Evidence Dimension | CETP enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Torcetrapib (37 nM); Anacetrapib (7.9 nM); Evacetrapib (5.5 nM); Dalcetrapib (200 nM) |
| Quantified Difference | 9.7-fold more potent than torcetrapib; 2.1-fold more potent than anacetrapib; 1.45-fold more potent than evacetrapib; 52.6-fold more potent than dalcetrapib |
| Conditions | Recombinant human CETP (rhCETP) scintillation proximity assay (SPA) |
Why This Matters
Higher biochemical potency may translate to lower effective doses in vivo, potentially reducing the risk of off-target effects and cost of goods in preclinical or therapeutic applications.
- [1] Qiao JX, Wang TC, Adam LP, et al. Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311). J Med Chem. 2015;58(22):9010-9026. doi:10.1021/acs.jmedchem.5b01363 View Source
